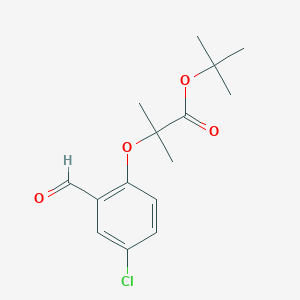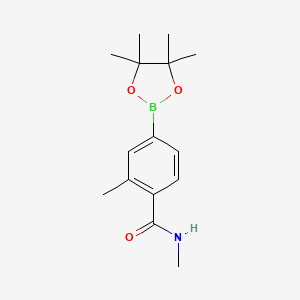
N-(4-aminophenyl)-2-cyclopropylacetamide
Übersicht
Beschreibung
N-(4-aminophenyl)-2-cyclopropylacetamide (NCPA) is a cyclic amide compound that has been studied for its potential applications in a variety of scientific fields. NCPA has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It is a cyclic amide that possesses an amide group and a cyclopropyl ring, and it has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolic and Enzymatic Studies
N-(4-aminophenyl)-2-cyclopropylacetamide has relevance in enzymatic studies, particularly concerning N-acetyltransferase enzyme systems. These systems are involved in the acetylation of carcinogenic arylamines, a process significant for understanding carcinogenesis and drug metabolism. For instance, studies have explored how various mammalian species' liver cytosol can transfer acetyl groups to carcinogenic arylamines, shedding light on the interplay between arylacetamide derivatives and arylamine derivatives in different species (Lower & Bryan, 1973).
Pharmacological and Biochemical Applications
The compound's structure is used as a reference for synthesizing new molecules with potential therapeutic applications. For example, novel derivatives of 2-(4-aminophenyl)benzothiazoles, incorporating heterocyclic rings, have been synthesized for their antitumor activity. Such research contributes to the development of new therapeutic agents targeting various cancers (Yurttaş, Tay & Demirayak, 2015).
Drug Metabolism and Hepatotoxicity Studies
In drug metabolism and hepatotoxicity research, the compound is significant for studying the metabolic pathways and potential toxic effects of widely used drugs like acetaminophen. Metabolic phenotyping studies involving acetaminophen have utilized this compound to understand mechanisms of drug-induced liver injury and identify potential biomarkers for liver failure (Coen, 2015).
Environmental and Toxicological Research
In environmental studies, the presence and effects of pharmaceutical compounds like N-(4-aminophenyl)-2-cyclopropylacetamide in water bodies are examined. Such research helps in understanding the environmental impact and potential toxicity of these compounds on aquatic organisms, contributing to environmental safety and public health (Parolini, Binelli, Cogni & Provini, 2010).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h3-6,8H,1-2,7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURXSILZDUSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)









![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)